(R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride
CAS No.:
Cat. No.: VC13495092
Molecular Formula: C8H11ClFNO2
Molecular Weight: 207.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11ClFNO2 |
|---|---|
| Molecular Weight | 207.63 g/mol |
| IUPAC Name | 2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol;hydrochloride |
| Standard InChI | InChI=1S/C8H10FNO2.ClH/c9-5-1-2-6(7(10)4-11)8(12)3-5;/h1-3,7,11-12H,4,10H2;1H/t7-;/m0./s1 |
| Standard InChI Key | DPQZVOINFPLYHQ-FJXQXJEOSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1F)O)[C@H](CO)N.Cl |
| Canonical SMILES | C1=CC(=C(C=C1F)O)C(CO)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, 2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol hydrochloride, reflects its stereochemistry at the C1 position of the ethyl side chain. The R-configuration is critical for interactions in chiral environments, such as enzyme binding sites . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁ClFNO₂ | |
| Molecular Weight | 207.63 g/mol | |
| SMILES | C1=CC(=C(C=C1F)O)C@HN.Cl | |
| InChIKey | DPQZVOINFPLYHQ-FJXQXJEOSA-N |
The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.
Synonyms and Registry Numbers
This compound is cataloged under multiple identifiers, including:
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2177257-85-9 (CAS Registry Number)
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(R)-2-(1-AMINO-2-HYDROXYETHYL)-5-FLUOROPHENOL HCL
Applications in Organic Synthesis and Drug Development
Building Block for Pharmaceuticals
The compound’s fluorine atom and β-amino alcohol moiety make it valuable for constructing bioactive molecules. Fluorine enhances metabolic stability and membrane permeability, while the amino and hydroxyl groups enable conjugation to other pharmacophores. Notable applications include:
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Anticancer agents: Fluorophenol derivatives inhibit tyrosine kinases by mimicking ATP-binding motifs.
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Antimicrobials: The amino alcohol side chain chelates metal ions essential for bacterial growth.
Agrochemical Intermediates
In agrochemistry, the compound’s phenolic ring serves as a scaffold for herbicides and fungicides. For instance, fluorinated phenols disrupt plant auxin signaling, providing weed control.
Physicochemical Properties and Reactivity
Spectroscopic Data
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IR Spectroscopy: Strong absorptions at 3300 cm⁻¹ (O-H/N-H stretch) and 1250 cm⁻¹ (C-F stretch).
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NMR: ¹H NMR (D₂O) δ 6.8–7.1 (aromatic protons), δ 4.2 (C-OH), δ 3.5 (CH₂NH₂) .
Future Directions and Research Gaps
Despite its utility, key challenges remain:
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Stereoselective Synthesis: Improving enantiomeric excess beyond current reported levels (≥90% ee).
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Biological Screening: Limited data on pharmacokinetics and toxicity necessitate further preclinical studies.
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